molecular formula C16H16N4OS2 B11357337 4-methyl-2-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

4-methyl-2-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Katalognummer: B11357337
Molekulargewicht: 344.5 g/mol
InChI-Schlüssel: JRNLUCDXBNZZGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-phenyl-1,3-thiazole-5-carboxylic acid with 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide
  • 5-(Propan-2-yl)-1,3,4-thiadiazole-2-amine
  • 2-Phenyl-1,3-thiazole-5-carboxylic acid

Uniqueness

4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of the thiadiazole and thiazole rings, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C16H16N4OS2

Molekulargewicht

344.5 g/mol

IUPAC-Name

4-methyl-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H16N4OS2/c1-9(2)14-19-20-16(23-14)18-13(21)12-10(3)17-15(22-12)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,18,20,21)

InChI-Schlüssel

JRNLUCDXBNZZGL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.